trans-Perhydroindole

説明

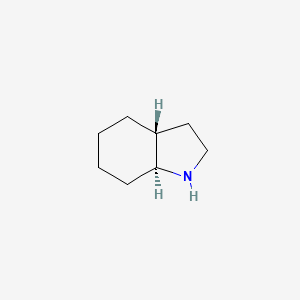

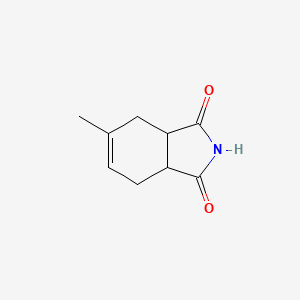

Trans-Perhydroindole is a type of indole derivative . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have various biologically vital properties .

Synthesis Analysis

The synthesis of trans-Perhydroindole involves a methoxide-catalyzed deacetylation–Michael–aldol cascade . This process allows for the one-pot construction of the perhydro indol-2-one bicyclic ring system . The synthesis is initiated by a methoxide deacetylation in methanol at room temperature .Molecular Structure Analysis

The molecular structure of trans-Perhydroindole can be analyzed using one-dimensional and two-dimensional 1H, 13C, and 15N NMR spectra . The chemical shifts of 1H, 13C, and 15N nuclei were determined, as well as the spin-spin coupling constants of 15N nucleus and the isotopic chemical shifts of 13C nuclei for [15N]indole in CD3CN solution .Chemical Reactions Analysis

The tungsten dearomatizes the indoline, allowing for its sequential protonation, electrophilic addition (e.g., protonation, fluorination, hydroxylation, acylation), nucleophilic addition (e.g., amination, arylation, etheration, alkylation), and reduction . All these reactions occur with well-defined and predictable stereochemistry .Physical And Chemical Properties Analysis

The physical and chemical properties of trans-Perhydroindole can be analyzed using NMR spectra . The chemical shifts of 1H, 13C, and 15N nuclei, as well as the spin-spin coupling constants of 15N nucleus, provide important structural information .科学的研究の応用

Structural and Conformational Analysis

Trans-Perhydroindole, specifically in the form of perindopril, has been studied for its structural and conformational properties using NMR spectroscopy. This research has been instrumental in understanding the cis and trans conformations of the amide bond and the conformations of the perhydroindole skeleton rings, which are key to its activity as an angiotensin I converting enzyme inhibitor (Platzer, Bouchet, & Volland, 1988). Further studies have explored stereochemistry-activity relationships, showing the importance of specific configurations for its inhibitory potency (Bouchet, Volland, Laubie, Vincent, Marchand, & Platzer, 1992).

Gas Chromatography-Mass Spectrometry

Perindopril, a perhydroindole derivative, has been analyzed using gas chromatography-mass spectrometry. This method was developed to assay the drug and its metabolites in plasma, enhancing the understanding of its metabolic pathways and pharmacokinetics (Tsaconas, Devissaguet, & Padieu, 1989).

Synthetic Applications

Trans-Perhydroindole has been used in the synthesis of various compounds. For example, its application in the synthesis of crinine and 6-epicrinine through transmetalation and cycloaddition processes highlights its versatility in organic synthesis (Pearson & Lovering, 1994). Additionally, its use in the enantioselective total synthesis of (+)-coccinine demonstrates its potential in stereoselective synthetic processes (Pearson & Lian, 1998).

Catalysis in Organic Reactions

Trans-Perhydroindole has been used as a catalyst in various organic reactions. For instance, it catalyzed asymmetric aza-Diels–Alder reactions for synthesizing chiral piperidine derivatives, which are common in bioactive compounds and medicines (An, Shen, Butt, Liu, Liu, & Zhang, 2015). It has also been employed in asymmetric Michael addition reactions, showcasing its efficiency and environmental friendliness (Zhao, Shen, Liu, Liu, & Zhang, 2012).

Safety and Hazards

将来の方向性

Future directions for trans-Perhydroindole research could involve the development of a rapid machine learning protocol to predict 1H and 13C chemical shifts using a 3D graph neural network . This could significantly reduce the CPU time required for predictions . Additionally, NMR chemical shifts could be used as descriptors for determining the sites of electrophilic aromatic substitution .

特性

IUPAC Name |

(3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-2-4-8-7(3-1)5-6-9-8/h7-9H,1-6H2/t7-,8+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDELQDSYLBLPQO-SFYZADRCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]2[C@H](C1)CCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00454887 | |

| Record name | trans-perhydroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-Octahydro-1H-indole | |

CAS RN |

2030-29-7 | |

| Record name | trans-perhydroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-Methylphenyl)pyrido[2,3-d]pyridazine-8(7H)-one](/img/structure/B3349126.png)